molecular formula C15H21Cl3O B14553593 Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- CAS No. 61650-88-2

Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)-

Cat. No.: B14553593
CAS No.: 61650-88-2
M. Wt: 323.7 g/mol
InChI Key: IIKOCBMLNLWRLG-UHFFFAOYSA-N
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Description

Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- is a chlorinated phenol derivative. Chlorophenols are a group of chemicals where chlorine atoms are bonded to a phenol molecule. These compounds are known for their strong medicinal taste and smell and are commonly used as pesticides, herbicides, and disinfectants .

Preparation Methods

Synthetic Routes and Reaction Conditions

Chlorophenols, including Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)-, are typically synthesized through electrophilic halogenation of phenol with chlorine . This process involves the substitution of hydrogen atoms on the phenol ring with chlorine atoms under controlled conditions.

Industrial Production Methods

Industrial production of chlorophenols often involves the use of chlorinating agents such as chlorine gas or sodium hypochlorite. The reaction is carried out in the presence of a catalyst, typically an iron or aluminum chloride, to facilitate the halogenation process .

Chemical Reactions Analysis

Types of Reactions

Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of quinones or other oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of less oxidized products.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the molecule with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substituting agents: Such as halogens (chlorine, bromine) or nucleophiles (hydroxide, amines).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can produce various halogenated derivatives .

Scientific Research Applications

Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.

    Medicine: Investigated for its potential use in pharmaceuticals due to its antimicrobial and disinfectant properties.

    Industry: Used in the production of pesticides, herbicides, and disinfectants.

Mechanism of Action

The mechanism by which Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- exerts its effects involves the disruption of cellular processes in microorganisms. The compound targets and disrupts the cell membrane, leading to cell lysis and death. It may also interfere with enzymatic activities and metabolic pathways within the cell .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chlorophenols such as:

  • 2-Chlorophenol
  • 3-Chlorophenol
  • 4-Chlorophenol
  • 2,4-Dichlorophenol
  • 2,6-Dichlorophenol
  • 3,5-Dichlorophenol

Uniqueness

Phenol, 3-chloro-4-(dichloromethyl)-2,6-bis(1,1-dimethylethyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of multiple chlorine atoms and bulky tert-butyl groups can influence its reactivity, solubility, and biological activity .

Properties

CAS No.

61650-88-2

Molecular Formula

C15H21Cl3O

Molecular Weight

323.7 g/mol

IUPAC Name

2,6-ditert-butyl-3-chloro-4-(dichloromethyl)phenol

InChI

InChI=1S/C15H21Cl3O/c1-14(2,3)9-7-8(13(17)18)11(16)10(12(9)19)15(4,5)6/h7,13,19H,1-6H3

InChI Key

IIKOCBMLNLWRLG-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=C(C(=C1)C(Cl)Cl)Cl)C(C)(C)C)O

Origin of Product

United States

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